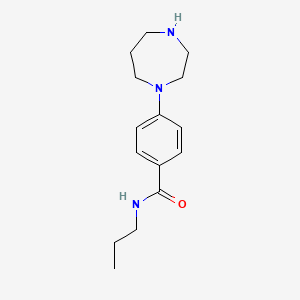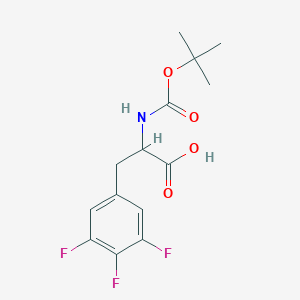
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-: is a chemical compound with the molecular formula C12H17N3O This compound is characterized by the presence of a benzamide group attached to a hexahydro-1H-1,4-diazepin-1-yl ring, with an N-propyl substitution
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- typically involves the reaction of benzoyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
科学研究应用
Chemistry: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research purposes.
Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites, while the hexahydro-1H-1,4-diazepin-1-yl ring provides structural stability. The N-propyl substitution may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
- Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-
- N-propylbenzamide
- Hexahydro-1H-1,4-diazepin-1-ylbenzamide
Uniqueness: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- stands out due to the combination of the benzamide group, hexahydro-1H-1,4-diazepin-1-yl ring, and N-propyl substitution. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C15H23N3O |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
4-(1,4-diazepan-1-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H23N3O/c1-2-8-17-15(19)13-4-6-14(7-5-13)18-11-3-9-16-10-12-18/h4-7,16H,2-3,8-12H2,1H3,(H,17,19) |
InChI 键 |
DOKZKRDWBLLWPE-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)







![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)

![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)

